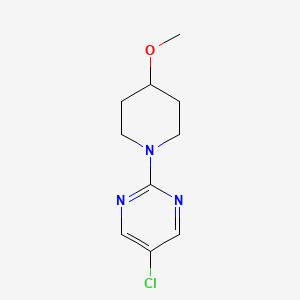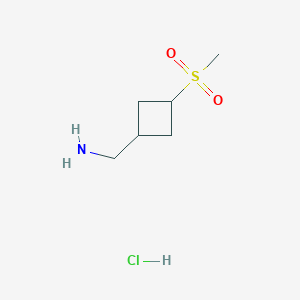
5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine typically involves nucleophilic substitution reactions. One common method involves the reaction of 5-chloro-2,4,6-trifluoropyrimidine with 4-methoxypiperidine. The reaction is usually carried out in a polar aprotic solvent such as acetonitrile, with a base like diisopropylethylamine (DIPEA) to scavenge hydrogen fluoride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar nucleophilic substitution routes with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine primarily undergoes nucleophilic aromatic substitution reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nitrogen-centered nucleophiles like amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various substituted pyrimidine derivatives .
科学研究应用
5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
作用机制
The mechanism of action of 5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
相似化合物的比较
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: A closely related compound used as a scaffold for the synthesis of various pyrimidine derivatives.
2,4-Dichloro-5-methylpyrimidine: Another pyrimidine derivative with similar reactivity but different substitution patterns.
Uniqueness
5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypiperidine moiety enhances its solubility and bioavailability, making it a valuable compound in drug development .
属性
IUPAC Name |
5-chloro-2-(4-methoxypiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-9-2-4-14(5-3-9)10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMCZHULHANOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine](/img/structure/B2870092.png)
![Methyl 2-[[1-(2,2-difluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2870095.png)
![(8-syn)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2870096.png)

![N-(3,4-dimethylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2870099.png)


![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2870104.png)

![7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2870106.png)




